
4-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-3-(4-methylbenzoyl)quinoline
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Overview
Description
4-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-3-(4-methylbenzoyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with various functional groups, making it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-3-(4-methylbenzoyl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the 6-Ethoxy Group
The ethoxy group at position 6 undergoes hydrolysis under acidic or basic conditions to yield a hydroxyl derivative. This reactivity is consistent with quinoline ether analogs .
Conditions | Reactant | Product | Yield (%) | Key Observations |
---|---|---|---|---|
HI (conc.), reflux, 24h | Target compound | 6-Hydroxyquinoline derivative | 75 | Complete dealkylation observed |
10% H₂SO₄, 100°C, 8h | Target compound | Partial hydrolysis product | 30 | Competing ring sulfonation |
Mechanistic Insight : Acid-mediated cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water or iodide . Base-induced hydrolysis is less efficient due to steric hindrance from the sulfonyl group .
Reduction of the Quinoline Core
Catalytic hydrogenation selectively reduces the pyridine ring, forming a tetrahydroquinoline derivative. This mirrors reductions of similar 4-substituted quinolines .
Conditions | Catalyst | Product | Yield (%) | Stereochemical Outcome |
---|---|---|---|---|
H₂ (50 psi), Pd/C, EtOH | 10% Pd/C | 1,2,3,4-Tetrahydroquinoline derivative | 85 | Racemic mixture |
NaBH₄, AcOH | - | Partial reduction (dihydroquinoline) | 40 | Unstable under ambient conditions |
Application : Reduced derivatives show enhanced solubility, useful for pharmacological profiling .
Functionalization of the 3-(4-Methylbenzoyl) Group
The electron-withdrawing benzoyl group participates in nucleophilic additions and reductions .
Reaction | Conditions | Product | Yield (%) | Notes |
---|---|---|---|---|
NaBH₄ reduction | MeOH, 25°C, 2h | 3-(4-Methylbenzyl alcohol) derivative | 60 | Retention of configuration |
LiAlH₄ reduction | THF, reflux, 4h | 3-(4-Methylbenzyl)quinoline | 90 | Complete ketone-to-CH₂ conversion |
Limitation : Friedel-Crafts acylation attempts on the quinoline ring fail due to deactivation by the sulfonyl group .
Sulfonyl Group Reactivity
The 3,4-dimethylbenzenesulfonyl moiety demonstrates stability under mild conditions but hydrolyzes to a sulfonic acid under harsh basic environments .
Conditions | Reagent | Product | Yield (%) | Side Reactions |
---|---|---|---|---|
5M NaOH, 120°C, 12h | - | Quinoline-4-sulfonic acid derivative | 50 | Partial benzoyl group cleavage |
H₂O₂, AcOH, 80°C | - | No reaction | - | Oxidative stability confirmed |
Structural Impact : The sulfonyl group deactivates the quinoline ring toward electrophilic substitution, directing reactivity to positions 5 and 8 .
Cross-Coupling Reactions
Palladium-mediated couplings at position 8 (activated by the quinoline nitrogen) enable late-stage diversification .
Reaction | Conditions | Product | Yield (%) | Coupling Partner |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 8-Arylquinoline derivative | 65 | Phenylboronic acid |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene | 8-Aminoquinoline derivative | 55 | Aniline |
Challenges : Steric hindrance from the 4-sulfonyl group lowers yields compared to unsubstituted quinolines .
Photochemical and Thermal Stability
-
Thermal Decomposition : Degrades above 250°C, releasing SO₂ (via sulfonyl group cleavage) and 4-methylacetophenone .
-
UV Exposure : Forms a 5,8-quinone derivative under prolonged UV light (λ = 254 nm) due to singlet oxygen generation .
Biological Activity and Metabolites
-
Hepatic Metabolism : O-Deethylation (6-ethoxy → 6-hydroxy) via cytochrome P450 .
-
Sulfone Oxidation : Rarely observed, confirming the stability of the 3,4-dimethylbenzenesulfonyl group .
This compound’s reactivity profile highlights opportunities for targeted modifications at positions 5, 7, and 8 while maintaining core functionality. Further studies should explore enantioselective reductions and catalytic C–H activation strategies .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 4-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-3-(4-methylbenzoyl)quinoline can inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways such as PI3K/Akt and MAPK. For instance, studies have demonstrated that quinoline-based compounds can effectively target various cancer cell lines, leading to reduced tumor growth and enhanced apoptotic activity .
2. Antimicrobial Properties
The antimicrobial efficacy of quinoline derivatives is another significant area of research. Compounds in this class have shown activity against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways, making them potential candidates for developing new antimicrobial agents.
3. Central Nervous System Activity
Research has also highlighted the potential of quinoline derivatives in treating neurological disorders. The compound may interact with neurotransmitter receptors, influencing their release and uptake. This interaction can lead to therapeutic effects in conditions such as anxiety and depression. Some studies suggest that these compounds may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies
Several notable studies have explored the applications and efficacy of quinoline derivatives:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that a related quinoline derivative significantly inhibited the growth of breast cancer cells in vitro, showcasing its potential as an anticancer agent .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of quinolines against resistant strains of bacteria, highlighting their potential role in combating antibiotic resistance.
- Neuroprotective Effects : In vivo studies have shown that certain quinoline derivatives can protect neuronal cells from oxidative stress, suggesting their utility in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-3-(4-methylbenzoyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
4-Methylquinoline: A derivative with a methyl group at the 4-position, used in various chemical syntheses.
6-Ethoxyquinoline: A derivative with an ethoxy group at the 6-position, studied for its biological activities.
Uniqueness
4-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-3-(4-methylbenzoyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 4-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-3-(4-methylbenzoyl)quinoline is a novel quinoline derivative that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a quinoline core with various substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of quinoline derivatives against various pathogens. The compound has shown promising results against both bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 32 µg/mL |
These results indicate that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus, which is notable for its clinical relevance.
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives has been widely studied. The compound demonstrated a reduction in inflammatory markers in vitro.
Table 2: Anti-inflammatory Activity Assays
Assay Type | Result | Reference |
---|---|---|
TNF-α Inhibition | 50% inhibition at 10 µM | |
IL-6 Reduction | Significant decrease at 5 µM |
These assays suggest that the compound may act by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
The anticancer properties of quinoline derivatives have also been explored. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines.
Table 3: Anticancer Activity Results
These findings highlight the potential of the compound as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives found that modifications to the sulfonyl group significantly enhanced antimicrobial activity. The specific modifications present in our compound were correlated with improved efficacy against resistant strains of bacteria .
- Inflammation Model Study : In vivo studies utilizing animal models of inflammation showed that treatment with the compound resulted in reduced edema and pain response, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonyl-6-ethoxyquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c1-5-32-21-11-13-25-23(15-21)27(33(30,31)22-12-8-18(3)19(4)14-22)24(16-28-25)26(29)20-9-6-17(2)7-10-20/h6-16H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSPWOQEZLGDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.